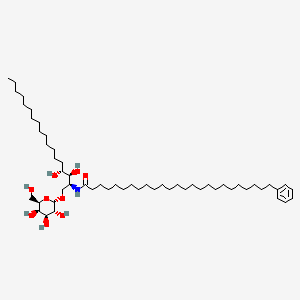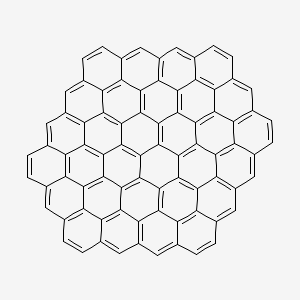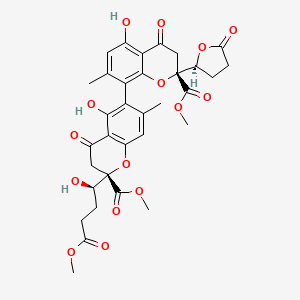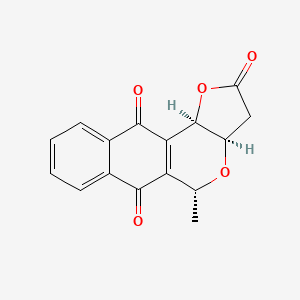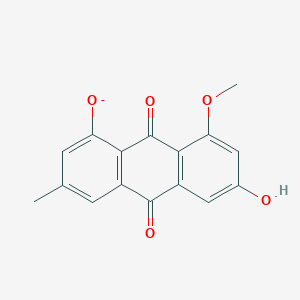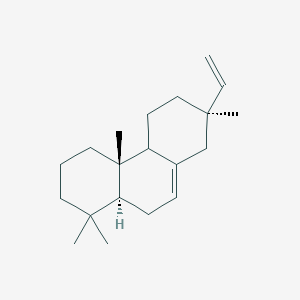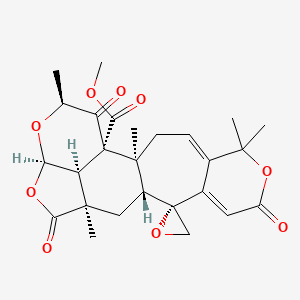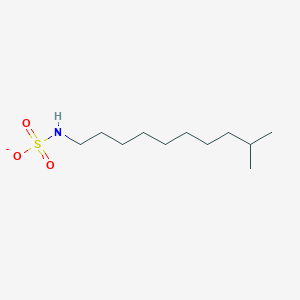
(9-Methyldecyl)sulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(9-methyldecyl)sulfamate is an organic sulfamate oxoanion that is the conjugate base of (9-methyldecyl)sulfamic acid. It has been isolated from Daphnia pulex and has been shown to cause morphological changes in the green alga Scenedesmus gutwinskii. It has a role as a kairomone and a Daphnia pulex metabolite. It is a conjugate base of a (9-methyldecyl)sulfamic acid.
Scientific Research Applications
Reactions with Burgess Reagent :
- Cyclopropanols react with Burgess reagent to yield unusual sulfamates and their N-methylated derivatives. This reaction does not follow an SN2 pathway with retention, contrary to previous studies (Banert, Ries, & Schaumann, 2011).
Therapeutic Applications :
- Sulfamic acid derivatives, including O-substituted-, N-substituted-, or di-/tri-substituted sulfamates, show significant biological activities. Sulfamate inhibitors of aminoacyl-tRNA synthetases have been reported as new classes of antibiotics, useful against drug-resistant infections. They also have applications as antiviral agents and anticancer drugs (Winum, Scozzafava, Montero, & Supuran, 2004).
Carbonic Anhydrase Inhibitors :
- Aliphatic sulfamates, including (9-Methyldecyl)sulfamate, are effective inhibitors of carbonic anhydrase isozymes, which are important in tumorigenesis. These compounds show potential in the development of new antitumor therapies (Winum, Vullo, Casini, Montero, Scozzafava, & Supuran, 2003).
Photochemical Behavior :
- The photochemical behavior of sulfa drugs, including those containing sulfamate groups, has been studied in an aqueous medium. These studies help predict the environmental phototransformation of pollutants (Lastre-Acosta et al., 2020).
Anticonvulsant Sugar Sulfamates :
- Structure-activity studies on anticonvulsant sugar sulfamates, including those related to topiramate, highlight their potential as antiepileptic drugs. These studies explore the pharmacological importance of various molecular features, including the sulfamate group (Maryanoff et al., 1998).
properties
Product Name |
(9-Methyldecyl)sulfamate |
|---|---|
Molecular Formula |
C11H24NO3S- |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
N-(9-methyldecyl)sulfamate |
InChI |
InChI=1S/C11H25NO3S/c1-11(2)9-7-5-3-4-6-8-10-12-16(13,14)15/h11-12H,3-10H2,1-2H3,(H,13,14,15)/p-1 |
InChI Key |
GAYAKNYWWOBJHZ-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)CCCCCCCCNS(=O)(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)


